molecular formula C24H22N2O3 B2448565 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 951471-86-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Cat. No.: B2448565
CAS No.: 951471-86-6
M. Wt: 386.451
InChI Key: YVYARALNNFGQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Synthesis Routes: Research efforts have demonstrated innovative synthetic pathways to create complex N-heterocycles, including tetrahydroquinolines and benzofurans, from simpler precursors. These synthetic methods are crucial for developing new pharmaceuticals and materials (Katritzky, Lan, & Zhang, 1993; Liermann & Opatz, 2008).

Biological Activities and Pharmacology

  • Antitumor Activities: Some studies have focused on the antitumor properties of quinazolinone analogues, revealing potent broad-spectrum antitumor activities. These findings underscore the potential therapeutic applications of such compounds in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Neuroprotective Effects

  • Parkinson's Disease: Research into 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, has shown neuroprotective effects against dopaminergic neurotoxins, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease (Y. Kotake et al., 2005).

Toxicity and Environmental Impact

  • In Vivo Toxicity: The toxicity of tetrahydroquinoline derivatives was evaluated in zebrafish embryos, demonstrating the importance of understanding the environmental and biological impacts of these compounds. This research provides insights into the safety profiles necessary for pharmaceutical development (C. Bonilla et al., 2016).

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-23(17-29-21-9-5-2-6-10-21)25-20-12-13-22-19(15-20)11-14-24(28)26(22)16-18-7-3-1-4-8-18/h1-10,12-13,15H,11,14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYARALNNFGQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.